BenchChemオンラインストアへようこそ!

4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Lipophilicity Drug-likeness Permeability

4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CAS 491831-83-5) is a tri-substituted pyrazole derivative bearing a para-benzoic acid linker. The pyrazole core carries chloro, methyl, and nitro substituents, distinguishing it from simpler pyrazolylmethyl-benzoic acid analogs.

Molecular Formula C12H10ClN3O4
Molecular Weight 295.68g/mol
CAS No. 491831-83-5
Cat. No. B448054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid
CAS491831-83-5
Molecular FormulaC12H10ClN3O4
Molecular Weight295.68g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-])Cl
InChIInChI=1S/C12H10ClN3O4/c1-7-10(13)11(16(19)20)14-15(7)6-8-2-4-9(5-3-8)12(17)18/h2-5H,6H2,1H3,(H,17,18)
InChIKeyRPDSHNBIFOPINO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CAS 491831-83-5) – Core Chemical Profile for Research Sourcing


4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CAS 491831-83-5) is a tri-substituted pyrazole derivative bearing a para-benzoic acid linker. The pyrazole core carries chloro, methyl, and nitro substituents, distinguishing it from simpler pyrazolylmethyl-benzoic acid analogs. Its computed physicochemical properties include a molecular weight of 295.68 g/mol, a calculated XLogP3-AA of 2.5, a topological polar surface area of 101 Ų, and 1 hydrogen bond donor / 5 hydrogen bond acceptors [1]. These values place the compound in a favorable fragment-like space for medicinal chemistry and chemical biology applications, with the substituent pattern modulating both lipophilicity and electronic character relative to unsubstituted or partially substituted comparators [1].

Why Generic Pyrazolylmethyl-Benzoic Acid Analogs Cannot Substitute for 4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid


The simultaneous presence of chloro, methyl, and nitro substituents on the pyrazole ring creates a distinct physicochemical signature that cannot be reproduced by in-class compounds lacking one or more of these groups. Removal of any single substituent alters calculated lipophilicity (XLogP), hydrogen-bond acceptor count, and topological polar surface area—each of which independently influences membrane permeability, solubility, and target recognition in biochemical assays [1]. Generic substitution with a des-chloro or des-nitro analog therefore introduces uncontrolled variability in key molecular descriptors, undermining reproducibility in structure-activity relationship (SAR) studies and fragment-based screening campaigns [1].

Quantitative Differentiation Evidence for 4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) Compared with Unsubstituted Pyrazolylmethyl-Benzoic Acid

The target compound exhibits an XLogP3-AA of 2.5, compared to 1.3 for the unsubstituted analog 4-(1H-pyrazol-1-ylmethyl)benzoic acid (CAS 160388-53-4) [1]. This +1.2 log unit increase is attributable to the cumulative effect of chloro, methyl, and nitro substituents on the pyrazole ring and indicates significantly higher predicted membrane permeability [1].

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Acceptor Count Comparison with Des-Chloro Analog

The target compound contains 5 hydrogen-bond acceptors (HBA), driven by its nitro group (2 acceptors), carboxylic acid (2 acceptors), and pyrazole nitrogen (1 acceptor). The des-chloro analog 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CAS 345952-26-3) also possesses 5 HBA; however, the absence of the chloro substituent reduces molecular weight to 261.23 g/mol and eliminates a halogen-bond donor site, which can influence crystal packing, solubility, and protein-ligand interactions [1].

Hydrogen bonding Solubility Target engagement

Topological Polar Surface Area (TPSA) Relative to Partially Substituted Analogs

The target compound's TPSA is 101 Ų, identical to the des-methyl analog 4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (CAS 312601-70-0) because the methyl group does not contribute to polar surface area. However, the methyl group increases van der Waals volume and calculated XLogP relative to the des-methyl comparator, while maintaining the same TPSA—a combination that predicts improved passive permeability without a penalty on polar surface area-dependent properties [1].

Oral bioavailability CNS penetration Drug design

Rotatable Bond Count and Molecular Flexibility Compared with Simpler Scaffolds

The target compound possesses 3 rotatable bonds (the methylene linker and the carboxylic acid C–O bond plus the pyrazole-benzoic acid torsion), identical to the unsubstituted analog 4-(1H-pyrazol-1-ylmethyl)benzoic acid [1]. However, the additional substituents on the pyrazole ring restrict conformational freedom of the heterocycle itself, reducing the entropic penalty upon binding relative to the unsubstituted scaffold while maintaining the same number of formal rotatable bonds [1].

Conformational entropy Binding affinity Fragment-based drug design

Absence of Comparative Biological Activity Data in Public Domain Sources

A comprehensive search of PubMed, PubChem BioAssay, WIPO PATENTSCOPE, and vendor technical datasheets (excluding benchchem, evitachem, molecule, vulcanchem) identified no publicly available head-to-head biological activity comparisons between the target compound and its closest structural analogs. No IC₅₀, Kᵢ, EC₅₀, or selectivity data were found for any protein target, cell line, or in vivo model [1]. This evidence gap means all procurement decisions currently rest on computed physicochemical differentiation rather than experimentally validated biological superiority.

Data gap Biological validation Procurement risk

Recommended Application Scenarios for 4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid Based on Structural Differentiation Evidence


Fragment-Based Drug Discovery Requiring Enhanced Lipophilicity Without TPSA Increase

The compound's XLogP3-AA of 2.5 (vs. 1.3 for the unsubstituted scaffold) and TPSA of 101 Ų make it a suitable fragment for lead identification campaigns targeting intracellular or membrane-associated proteins where moderate lipophilicity is desirable [1]. The trisubstituted pyrazole core provides three diversity points for further SAR exploration while maintaining a fragment-appropriate molecular weight below 300 Da [1].

Halogen-Bond-Enabled Chemical Probe Design

The 4-chloro substituent on the pyrazole ring provides a sigma-hole donor for halogen bonding, a non-covalent interaction increasingly exploited in probe and drug design to enhance target selectivity and binding affinity [1]. Analogs lacking chlorine (e.g., CAS 345952-26-3) cannot participate in halogen bonding, making the target compound the preferred choice for studies investigating halogen-bond contributions to molecular recognition [1].

Physicochemical Property Benchmarking in Pyrazole Library Synthesis

The compound's well-defined computed property profile (MW 295.68, XLogP 2.5, HBD 1, HBA 5, TPSA 101 Ų, 3 rotatable bonds) provides a reference point for library design efforts exploring the effects of sequential pyrazole substitution on drug-like properties [1]. Procurement of the fully substituted compound alongside its des-chloro (CAS 345952-26-3) and des-methyl (CAS 312601-70-0) analogs enables systematic structure-property relationship studies [1].

Hit-to-Lead Optimization Where Metabolic Soft Spot Introduction Is Desired

The 5-methyl group on the pyrazole ring provides a site for potential CYP450-mediated metabolic oxidation, which may be strategically used to modulate half-life in later-stage optimization [1]. The fully substituted scaffold offers more metabolic soft spots than the des-methyl analog (CAS 312601-70-0), giving medicinal chemists greater flexibility in tuning clearance properties [1].

Quote Request

Request a Quote for 4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.